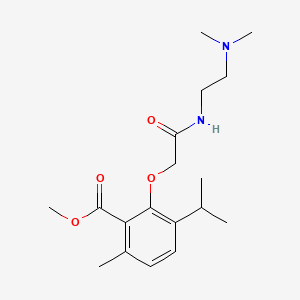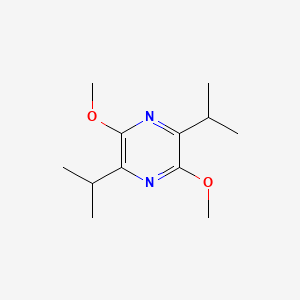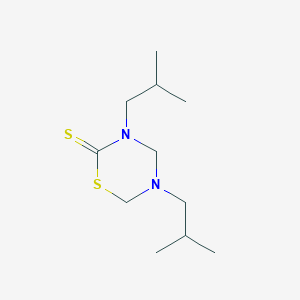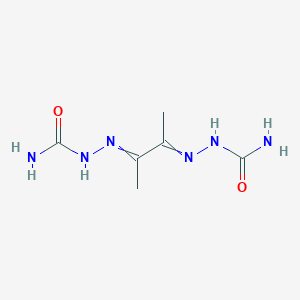
Methyl undec-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl undec-6-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it a valuable building block in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undec-6-enoate can be synthesized through the esterification of undecenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to yield undecenoic acid. This acid is then esterified with methanol to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl undec-6-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides for nucleophilic substitution reactions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl undec-6-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl undec-6-enoate is primarily based on its chemical reactivity. The terminal double bond allows it to participate in various chemical reactions, such as polymerization and metathesis. These reactions enable the formation of complex molecular structures, which can exert specific biological or chemical effects .
Comparison with Similar Compounds
Methyl undec-10-enoate: Another ester of undecenoic acid with a double bond at a different position.
Methyl dec-9-enoate: A similar compound with a shorter carbon chain.
Methyl dodec-11-enoate: A similar compound with a longer carbon chain.
Uniqueness: Methyl undec-6-enoate is unique due to its specific position of the double bond, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and purity, such as in the synthesis of bioactive molecules and polymers .
Properties
CAS No. |
54299-04-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h6-7H,3-5,8-11H2,1-2H3 |
InChI Key |
LIIKIVNRKXEUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


